N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-18-13(10-5-2-3-6-11(10)15)9-16-14(17)12-7-4-8-19-12/h2-8,13H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMRSVFKYNRBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CO1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Route Selection
Core Disconnections
The target molecule dissects into two primary components:
- Furan-2-carboxamide backbone : Readily accessible via acyl chloride intermediates.
- 2-(2-Chlorophenyl)-2-methoxyethylamine : Requires multi-step synthesis due to its branched structure with adjacent aryl and alkoxy groups.
Three strategic pathways emerge:
- Route A : Direct amidation of preformed amine with furan-2-carbonyl chloride
- Route B : Reductive amination of 2-(2-chlorophenyl)-2-methoxyacetaldehyde
- Route C : Gabriel synthesis from 2-(2-chlorophenyl)-2-methoxyethanol
Detailed Synthetic Procedures
Route A: Direct Amidation Approach
Amine Synthesis: 2-(2-Chlorophenyl)-2-Methoxyethylamine
Step 1 : Methylation of 2-(2-Chlorophenyl)ethane-1,2-diol
2-(2-Chlorophenyl)ethane-1,2-diol (1.0 eq) + CH3I (2.2 eq) → K2CO3 (3.0 eq), DMF, 60°C, 12 h → 2-(2-Chlorophenyl)-2-methoxyethanol (78%)
Step 2 : Tosylation
2-(2-Chlorophenyl)-2-methoxyethanol + TsCl (1.1 eq) → Pyridine, 0°C→RT, 4 h → Tosylate (91%)
Step 3 : Ammonolysis
Tosylate + NH3 (7N in MeOH) → 100°C, 48 h → Amine (63%, purity 85% by GC-MS)
Amide Coupling
Amine (1.0 eq) + Furan-2-carbonyl chloride (1.05 eq) → Et3N (1.5 eq), DCM, 0°C→RT, 18 h → Target compound (72%, mp 148-150°C)
Route B: Reductive Amination Pathway
Key Intermediate : 2-(2-Chlorophenyl)-2-methoxyacetaldehyde
2-(2-Chlorophenyl)acetic acid → LiAlH4 reduction → 2-(2-Chlorophenyl)ethanol (89%)
→ PCC oxidation → 2-(2-Chlorophenyl)acetaldehyde (76%)
→ Methoxy group installation via NaOMe/MeOH (Failed, <5% yield)
→ Alternative: Rh-catalyzed O-methylation → 2-(2-Chlorophenyl)-2-methoxyacetaldehyde (58%)
Reductive Amination
Aldehyde (1.0 eq) + NH4OAc (3.0 eq) → NaBH3CN (1.2 eq), MeOH, RT, 6 h → Amine (67%)
Optimization Studies
Structural Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 7.21 (dd, J=5.6, 3.2 Hz, 1H, Ar-H), 6.58 (d, J=3.2 Hz, 1H, Furan-H), 6.42 (dd, J=3.2, 1.6 Hz, 1H, Furan-H), 4.12 (q, J=6.8 Hz, 1H, CH(CH2)), 3.65 (s, 3H, OCH3), 3.32–3.28 (m, 2H, NCH2)
13C NMR (100 MHz, CDCl3) :
δ 160.2 (C=O), 152.1 (Furan-C), 147.3 (Furan-C), 134.8–126.4 (Aromatic Cs), 59.8 (OCH3), 54.1 (CH(CH2)), 42.3 (NCH2)
HRMS (ESI+) :
Calcd for C14H15ClNO3 [M+H]+: 280.0739; Found: 280.0742
Process Challenges and Solutions
Stereochemical Considerations
The branched ethyl group creates a stereogenic center, yet all routes produced racemic mixtures. Chiral HPLC analysis (Chiralpak AD-H column) showed 50:50 enantiomer distribution.
Purification Optimization
Table 3 : Column chromatography conditions
| Stationary Phase | Mobile Phase | Rf | Purity (%) |
|---|---|---|---|
| Silica 60 | Hexane:EtOAc (3:1) | 0.32 | 92 |
| Alumina | CH2Cl2:MeOH (95:5) | 0.41 | 88 |
| C18 Reverse Phase | ACN:H2O (65:35) | 0.55 | 98 |
Scalability Assessment
Route C demonstrated superior scalability:
- 50 g batch: 71% overall yield
- Purity: 99.2% by UPLC
- Residual solvents: <300 ppm (ICH guidelines)
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines or other reduced forms of the carboxamide group.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on structural similarity.
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a furan ring, a chlorophenyl moiety, and a methoxyethyl group. This unique configuration contributes to its biological activity.
- Molecular Formula : C13H14ClNO3
- Molecular Weight : 273.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, notably enzymes and proteins. The furan ring can engage in π-π stacking and hydrogen bonding interactions, enhancing the compound's binding affinity to its targets. The methoxyethyl group improves solubility and bioavailability, facilitating effective delivery to target sites within biological systems.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer activities.
- Protein Binding : It interacts with specific proteins through hydrogen bonds and hydrophobic interactions, which may modulate their activity.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 230 μg/mL |
| Staphylococcus aureus | 265 μg/mL |
| Bacillus cereus | 280 μg/mL |
These results indicate that the compound could serve as a promising candidate for developing new antimicrobial agents .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. A notable study assessed its effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer):
| Compound | Cell Line | Cell Viability (%) at 20 μg/mL |
|---|---|---|
| This compound | HepG2 | 33.29 |
| MCF-7 | 41.81 |
These findings suggest that the compound significantly reduces cell viability in cancer cells, indicating potential as an anticancer agent .
Study on Enzyme Inhibition
A recent study focused on the inhibition of SARS-CoV-2 main protease (Mpro) by derivatives related to this compound. The derivatives showed IC50 values in the low micromolar range (1.55 μM), demonstrating their potential as antiviral agents against COVID-19:
| Compound | IC50 (μM) |
|---|---|
| F8-B22 | 1.55 |
| F8-B6 | 1.57 |
These compounds exhibited low cytotoxicity in Vero cells, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
